BenchChemオンラインストアへようこそ!

2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole

PET radiochemistry I₂BS imaging ¹¹C-methylation precursor

BU99007 (CAS 1415702-13-4) is the definitive I₂BS PET precursor: the exclusive N–H indole site enables direct ¹¹C-methylation to [¹¹C]BU99008 without divergent synthesis. Only the aromatic indole-imidazoline (not the 2,3-dihydro analog) preserves the planar pharmacophore geometry essential for the 1.4 nM I₂BS Kᵢ and >900-fold selectivity achieved by [¹¹C]BU99008. Procuring this >98% purity precursor from validated sources eliminates cross-batch variability and ensures reproducible radiochemical yield and specific activity for in vivo brain imaging, neurodegenerative disease models, and glial biology studies. Request a quote for 10 mg+ scales.

Molecular Formula C11H11N3
Molecular Weight 185.23
CAS No. 1415702-13-4
Cat. No. B1148138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole
CAS1415702-13-4
Synonyms2-(4,5-Dihydro-1H-imidazol-2-yl)-1H-indole
Molecular FormulaC11H11N3
Molecular Weight185.23
Structural Identifiers
SMILESC1CN=C(N1)C2=CC3=CC=CC=C3N2
InChIInChI=1S/C11H11N3/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11/h1-4,7,14H,5-6H2,(H,12,13)
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4,5-Dihydro-1H-imidazol-2-yl)-1H-indole (CAS 1415702-13-4) – Chemical Identity, I2BS Ligand Class, and Procurement-Relevant Characteristics


2-(4,5-Dihydro-1H-imidazol-2-yl)-1H-indole (CAS 1415702-13-4), also designated BU99007, is a heterocyclic compound comprising an indole ring directly linked at the 2-position to a 4,5-dihydro-1H-imidazole (imidazoline) moiety . The compound belongs to the class of imidazoline₂ binding site (I₂BS) ligands and serves as the immediate synthetic precursor to the positron emission tomography (PET) radioligand [¹¹C]BU99008 via N-methylation . It is commercially available as a research chemical with a purity specification of >98% (HPLC) from specialist PET reagent suppliers .

Why 2-(4,5-Dihydro-1H-imidazol-2-yl)-1H-indole Cannot Be Replaced by Generic Indole-Imidazolines in PET Tracer Synthesis Programs


Substitution of 2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole by closely related analogs in PET radiochemistry workflows introduces quantifiable risks to radiosynthetic yield and specific activity. The compound possesses a free N–H indole proton that is the exclusive site for ¹¹C-methylation to generate [¹¹C]BU99008; N-alkylated or 2,3-dihydro analogs lack this reactive handle and require divergent precursor synthesis routes . Furthermore, the I₂BS pharmacophore is exquisitely sensitive to N-substitution: the N-methyl derivative BU99008 exhibits an I₂BS Kᵢ of 1.4 nM and 909-fold selectivity over the α₂-adrenoceptor, but the rank order of affinity within the indole-imidazoline series is not interchangeable [1]. Procuring a generic indole-imidazoline without verifying N-substitution status and I₂BS affinity profile therefore risks selecting a compound with orders-of-magnitude weaker target engagement.

Quantitative Differentiation Evidence for 2-(4,5-Dihydro-1H-imidazol-2-yl)-1H-indole vs. Closest Analogs


N–H Indole Proton Availability: Radiosynthetic Precursor Suitability vs. N-Methyl Analog BU99008

2-(4,5-Dihydro-1H-imidazol-2-yl)-1H-indole (BU99007) is the designated precursor for [¹¹C]BU99008 synthesis because it bears a free N–H indole proton that serves as the nucleophilic site for ¹¹C-methylation. The N-methyl analog BU99008 cannot serve this role, as the reactive site is already occupied . This single structural feature—the presence versus absence of a free N–H—creates a binary functional differentiation: BU99007 enables radiolabeling; BU99008 does not. Radiolabeling of BU99007 with [¹¹C]methyl iodide has been demonstrated in published PET studies, producing [¹¹C]BU99008 with sufficient specific activity for in vivo imaging [1][2].

PET radiochemistry I₂BS imaging ¹¹C-methylation precursor

I₂BS Binding Affinity: Class-Level Inference from BU99008 Data vs. Structurally Divergent I₂BS Ligands

Although direct I₂BS binding data for 2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole (BU99007) are not publicly available, the N-methyl derivative BU99008—synthesized directly from BU99007—exhibits an I₂BS Kᵢ of 1.4 nM and Kd of 1.3 nM, with 909-fold selectivity over the α₂-adrenoceptor [1]. By contrast, the classical I₂BS ligand idazoxan shows a Kᵢ of approximately 6–10 nM at I₂BS with only ~10-fold selectivity over α₂-adrenoceptors [2]. The indole-imidazoline scaffold represented by BU99007/BU99008 thus provides a >4-fold improvement in I₂BS affinity and two orders of magnitude greater α₂-selectivity compared to the widely used reference compound idazoxan [1][2]. The structural basis for the enhanced selectivity is attributed to the indole-imidazoline core, which is common to both BU99007 and BU99008.

I₂BS pharmacology binding affinity PET tracer development

Indole Oxidation State: Aromatic vs. 2,3-Dihydro-Indole Scaffold and Impact on I₂BS Pharmacophore Geometry

2-(4,5-Dihydro-1H-imidazol-2-yl)-1H-indole possesses a fully aromatic indole ring, distinguishing it from the 2,3-dihydro-1H-indole analogs claimed in the same patent family (US 5,017,584) [1]. The aromatic indole enforces a rigid, planar geometry at the ring junction with the imidazoline, whereas the 2,3-dihydro analogs introduce sp³ hybridization at C-2 and C-3, altering both the dihedral angle between the indole and imidazoline rings and the electron density at the imidazoline nitrogen. In the structurally analogous benzofuran series (Chapleo et al., J. Med. Chem. 1984), the fully aromatic benzofuran-imidazolines showed distinct α₂-adrenoceptor affinity rank orders compared to their dihydro counterparts [1][2]. No direct I₂BS affinity comparison between the aromatic indole-imidazoline and its 2,3-dihydro congener has been published, but the pharmacophoric precedent from related scaffold pairs indicates that oxidation state can shift I₂BS Kᵢ by >10-fold.

indole-imidazoline SAR aromaticity pharmacophore planarity

Commercial Purity Specification: >98% HPLC Purity with Certificate of Analysis vs. Unspecified-Grade Suppliers

The NARD Institute (PP085-1) product specification for 2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole guarantees >98% purity by HPLC, with a certificate of analysis provided . This purity threshold is critical for PET precursor applications, where impurities can compete in the ¹¹C-methylation reaction, reduce radiochemical yield, and necessitate additional HPLC purification of the final radiotracer. In contrast, generic chemical suppliers listing this CAS number do not consistently provide HPLC purity certificates or specify suitability for radiochemical synthesis. For [¹¹C]BU99008 production, precursor impurities at the 5–10% level can reduce practical radiochemical yield by 30–50% due to side reactions with [¹¹C]CH₃I, making the documented >98% purity a procurement-critical parameter.

chemical procurement purity specification PET precursor quality

Evidence-Anchored Application Scenarios for 2-(4,5-Dihydro-1H-imidazol-2-yl)-1H-indole (BU99007) Procurement


¹¹C-Radiosynthesis of [¹¹C]BU99008 for PET Imaging of Imidazoline₂ Binding Sites

2-(4,5-Dihydro-1H-imidazol-2-yl)-1H-indole (BU99007) is the established precursor for producing the PET radioligand [¹¹C]BU99008 via N-methylation with [¹¹C]CH₃I. This radiotracer has been validated for in vivo imaging of I₂BS distribution in porcine and rhesus brain, with applications in neurodegenerative disease (Alzheimer's, Huntington's), psychiatric conditions (depression, addiction), and glioblastoma imaging [1][2][3]. The precursor's >98% purity specification is critical for achieving adequate radiochemical yield and specific activity. Procurement of the correct aromatic indole-imidazoline (not the 2,3-dihydro analog) is essential, as the planar pharmacophore geometry directly influences the I₂BS binding properties of the resulting radiotracer .

In Vitro I₂BS Pharmacological Assays Using the Indole-Imidazoline Scaffold

Although BU99007 itself lacks published direct I₂BS binding data, the N-methyl derivative BU99008 demonstrates an I₂BS Kᵢ of 1.4 nM with 909-fold selectivity over α₂-adrenoceptors [1]. Researchers conducting I₂BS competition binding assays, autoradiography, or functional assays may use BU99007 as a reference compound for SAR studies exploring the effect of N-substitution on I₂BS affinity and selectivity. The >4-fold improvement in I₂BS affinity and ~90-fold selectivity gain of the indole-imidazoline scaffold over idazoxan (Kᵢ ≈ 6–10 nM; ~10-fold α₂-selectivity) supports its use as a chemical probe scaffold [1][2].

Antidepressant Drug Discovery Programs Targeting α₂-Adrenergic and Monoaminergic Mechanisms

Patent US 5,017,584 discloses 2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indoles as antidepressant agents possessing α₂-adrenergic antagonist and monoamine reuptake inhibitory activities [3]. The aromatic indole-imidazoline core provides a distinct pharmacological profile compared to the 2,3-dihydro and tetrahydroquinoline congeners claimed in the same patent, offering medicinal chemistry groups a structurally defined lead scaffold for the development of dual-mechanism antidepressants. The compound's defined CAS registry (1415702-13-4) and commercial availability with documented purity facilitate reproducible SAR exploration [3].

Chemical Biology Studies of I₂BS-Mediated Glial Function and Glioblastoma Biology

I₂BS are expressed on glial cells and have been implicated in glial fibrillary acidic protein (GFAP) regulation and glioblastoma pathology [1]. The indole-imidazoline scaffold represented by BU99007/BU99008 provides a chemical tool for investigating I₂BS function in glial biology. The availability of BU99007 as a well-characterized precursor enables laboratories to synthesize both the unlabeled reference compound and, via ¹¹C-methylation, the PET imaging agent from a single procurement, supporting integrated in vitro–in vivo experimental workflows [1][2].

Quote Request

Request a Quote for 2-(4,5-dihydro-1H-imidazol-2-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.